molecular formula C27H26N4O8 B13384329 6-[(2,4-dinitrophenyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

6-[(2,4-dinitrophenyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

Cat. No.: B13384329
M. Wt: 534.5 g/mol
InChI Key: OENCMORJQAUAAJ-UHFFFAOYSA-N
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Description

Fmoc-Lys(Dnp)-OH, also known as N-(9-fluorenylmethoxycarbonyl)-Nε-(2,4-dinitrophenyl)-L-lysine, is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis, particularly in the field of solid-phase peptide synthesis. The Fmoc group serves as a temporary protecting group for the amino terminus, while the Dnp group acts as a protecting group for the side chain of lysine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Dnp)-OH typically involves the protection of the amino and side chain groups of lysine. The process begins with the protection of the α-amino group of lysine using the Fmoc group. This is followed by the protection of the ε-amino group with the Dnp group. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), along with coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of Fmoc-Lys(Dnp)-OH follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated solid-phase peptide synthesis protocols. The use of microwave irradiation has also been explored to enhance reaction efficiency and reduce synthesis time .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys(Dnp)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using secondary amines like piperidine, while the Dnp group can be deprotected using nucleophiles such as thiols.

    Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF for Fmoc removal; thiols in basic conditions for Dnp removal.

    Coupling: DCC and HOBt in organic solvents like DMF or DCM.

Major Products Formed

The major products formed from these reactions include deprotected lysine derivatives and peptide chains with specific sequences, depending on the synthesis design.

Scientific Research Applications

Chemistry

Fmoc-Lys(Dnp)-OH is extensively used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, enabling the creation of complex peptide sequences with high precision .

Biology

In biological research, Fmoc-Lys(Dnp)-OH is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and diagnostic tools .

Medicine

The compound is utilized in the design of peptide-based therapeutics, including antimicrobial peptides and enzyme inhibitors. Its role in drug delivery systems and tissue engineering is also being explored .

Industry

In the industrial sector, Fmoc-Lys(Dnp)-OH is used in the production of synthetic peptides for various applications, including cosmetics, food additives, and pharmaceuticals .

Mechanism of Action

The mechanism of action of Fmoc-Lys(Dnp)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus during synthesis, preventing unwanted reactions. The Dnp group protects the side chain of lysine, allowing for selective deprotection and subsequent functionalization. These protecting groups facilitate the stepwise assembly of peptide chains, ensuring high fidelity and yield .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(5-Fam)-OH: Another lysine derivative with a 5-carboxyfluorescein group instead of Dnp.

    Fmoc-Lys(Dabcyl)-OH: Contains a 4,4-dimethylamino-azobenzene-4’-carboxylic acid group instead of Dnp.

Uniqueness

Fmoc-Lys(Dnp)-OH is unique due to its combination of the Fmoc and Dnp protecting groups, which provide distinct advantages in peptide synthesis. The Dnp group offers strong protection for the lysine side chain, making it suitable for complex peptide synthesis where selective deprotection is crucial .

Properties

IUPAC Name

6-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O8/c32-26(33)24(11-5-6-14-28-23-13-12-17(30(35)36)15-25(23)31(37)38)29-27(34)39-16-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,12-13,15,22,24,28H,5-6,11,14,16H2,(H,29,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENCMORJQAUAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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